molecular formula C15H12N4O7 B2721742 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 865286-83-5

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2721742
CAS No.: 865286-83-5
M. Wt: 360.282
InChI Key: RIAAIFSVKXWCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5) is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a 5-nitrofuran moiety, a structure of significant interest in medicinal chemistry research. This compound belongs to a class of heterocycles recognized as privileged scaffolds due to their remarkable biological properties and potential for multi-target mechanisms of action . The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing groups, influencing the molecule's physicochemical properties and its ability to bind with various biological targets . Researchers are particularly interested in such hybrids for developing novel anticancer and antimicrobial agents. The 1,3,4-oxadiazole scaffold is a key structural component in several investigational drugs and is known to exhibit anticancer activity through the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Furthermore, the integration of the 5-nitrofuran "warhead" is a well-established strategy in antibiotic design . Nitrofuran derivatives are typically activated by microbial nitroreductase enzymes, leading to the generation of cytotoxic species that cause oxidative stress and bacterial cell death . This compound is supplied with a minimum purity of 95% and is intended for research and development applications only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7/c1-23-8-3-4-9(11(7-8)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAAIFSVKXWCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12N4O7
  • Molecular Weight : 360.282 g/mol
  • CAS Number : 865286-83-5

Its structure features a nitrofuran moiety linked to an oxadiazole ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitrofuran component undergoes biotransformation in bacterial systems, leading to the generation of reactive intermediates that can exert antimicrobial effects. This mechanism is particularly relevant in the context of treating infections caused by resistant strains of bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising results in cancer research. It has been identified as an antiproliferative agent capable of inhibiting the growth of various cancer cell lines. The specific mechanisms through which it exerts these effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory responses. Studies have suggested that it can influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation. This property positions it as a potential candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated potent activity against M. tuberculosis with an MIC of 0.016 μg/mL.
Anticancer PotentialInhibited proliferation in multiple cancer cell lines; specific pathways involved remain under investigation.
Anti-inflammatory PropertiesModulated NF-kB activity; potential implications for inflammatory disease treatment.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their variations:

Compound Name Core Heterocycle Substituent 1 (Oxadiazole Position 5) Substituent 2 (Carboxamide) Key Differences
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide 1,3,4-Oxadiazole 2,4-Dimethoxyphenyl 5-Nitrofuran Reference compound
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 4-Methoxyphenyl 5-Nitrothiophene Thiophene vs. furan; mono-methoxy
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-oxadiazole-2-Carboxamide 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl 4-Methylpyridin-2-yl Chlorophenoxy and pyridine groups
N-5-Tetrazolyl-N′-aroylurea derivatives (e.g., 2h, 2j, 2m) Tetrazole Varied aryl groups (e.g., p-methoxy) Aroylurea Tetrazole core vs. oxadiazole

Electronic and Physicochemical Implications

  • Nitroheterocycle Substitution : Replacing the 5-nitrofuran in the target compound with a 5-nitrothiophene (as in ) introduces sulfur, which increases lipophilicity and alters electron-withdrawing effects due to sulfur’s polarizability .
  • Core Heterocycle : Tetrazole-based analogs (–4) exhibit different hydrogen-bonding capabilities and ring strain compared to oxadiazoles, which may influence bioactivity profiles .

Bioactivity Trends in Analogous Compounds

  • Oxadiazole Derivatives : The compound in lacks bioactivity data, but structurally similar oxadiazoles are often explored for antimicrobial or anticancer properties due to their rigid, planar structures .
  • Tetrazole-Urea Hybrids : Compounds like N-5-tetrazolyl-N′-aroylureas () show potent plant growth-regulating activity, with substituents like p-methoxy or p-bromo enhancing auxin- or cytokinin-like effects .
  • Nitrothiophene vs. Nitrofuran : While direct comparisons are absent, nitrothiophenes are generally more stable than nitrofurans under physiological conditions, which may affect their metabolic pathways .

Preparation Methods

Traditional Multi-Step Synthesis

The conventional approach involves four stages :

  • Hydrazide Formation : Reacting aryl carboxylic acids with hydrazine hydrate to form acylhydrazides.
  • Condensation : Coupling the acylhydrazide with 5-nitro-2-furaldehyde to form hydrazone intermediates.
  • Cyclization : Treating the hydrazone with dehydrating agents (e.g., acetic anhydride, phosphoryl chloride) to form the 1,3,4-oxadiazole ring.
  • Carboxamide Functionalization : Introducing the nitrofuran moiety via amide bond formation.

Key Reagents and Conditions :

Step Reagents/Conditions Yield Range References
Hydrazide Hydrazine hydrate, ethanol, reflux 80–95%
Condensation 5-Nitro-2-furaldehyde, acetic acid 70–85%
Cyclization Acetic anhydride, reflux 60–75%
Amide Bond CDI, 1,4-dioxane, 60°C 7–30%

Microwave-Assisted Synthesis

A modified approach employs microwave irradiation to accelerate reactions:

  • Hydrazone Formation : 2,4-Dimethoxyphenyl acylhydrazide reacts with 5-nitro-2-furaldehyde under microwave conditions (60% power, 15 min).
  • Cyclization : Oxadiazole ring closure achieved in 15–20 min vs. 3–6 hours in traditional methods.

Advantages :

  • Reduced Reaction Time : 80% faster than conventional methods.
  • Higher Purity : Minimizes side reactions due to rapid heating.

Critical Reaction Optimization

Role of Dehydrating Agents

The choice of dehydrating agent significantly impacts cyclization efficiency:

Agent Mechanism Yield (%) Selectivity
Acetic Anhydride Acetylation followed by elimination 60–75 High
Phosphoryl Chloride Phosphorylation and dehydration 50–65 Moderate
POCl₃ In situ activation of carbonyl 55–70 Moderate

Data compiled from

Optimal Conditions :

  • Acetic Anhydride : Reflux in ethanol for 3 hours yields 1,3,4-oxadiazoles with minimal side products.
  • Phosphoryl Chloride : Requires strict anhydrous conditions but offers scalability for industrial batches.

Solvent Selection

Solvent polarity and boiling point influence reaction kinetics:

Solvent Boiling Point (°C) Efficiency Cost
1,4-Dioxane 101 High Low
Ethanol 78 Moderate Low
Dichloromethane 40 Low High

Recommendations :

  • 1,4-Dioxane : Ideal for CDI-mediated coupling reactions.
  • Ethanol : Suitable for condensation steps due to low toxicity.

Case Studies and Variations

Nitrofuran Integration

The nitrofuran moiety is introduced via amide bond formation after oxadiazole synthesis:

  • 5-Nitrofuran-2-carboxylic acid is activated using carbonyl diimidazole (CDI).
  • Nucleophilic Attack : The 2,4-dimethoxyphenyl oxadiazol-2-amine reacts with activated acid.

Example from :

  • Reagents : 5-Nitrofuran-2-carboxylic acid, CDI, 1,4-dioxane.
  • Yield : 7% for analogs with bulky substituents; 30% for simpler derivatives.

Substituent Effects

The 2,4-dimethoxyphenyl group enhances solubility but requires controlled reaction temperatures :

Substituent Challenge Solution
2,4-Dimethoxyphenyl Steric hindrance in cyclization Low-temperature (5–15°C) steps
Electron-rich aryl Oxidative instability Anhydrous, inert atmosphere

Key Findings :

  • Temperature Control : Reactions at 5–15°C minimize decomposition of nitrofuran.
  • Catalysts : Acetic acid accelerates condensation without altering regioselectivity.

Industrial-Scale Considerations

Continuous Flow Systems

Advantages :

  • Scalability : Linear amplification of batch processes.
  • Safety : Reduced handling of hazardous reagents.

Challenges :

  • Clogging : Hydrazide intermediates may precipitate in flow reactors.
  • Purification : On-line chromatography required for high-purity products.

Green Chemistry Approaches

Sustainable Alternatives :

  • Solvent-Free Reactions : Use of ionic liquids or solvent-free grinding methods.
  • Catalyst Recycling : Reusable acid catalysts (e.g., H₂SO₄) in condensation steps.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 2,4-dimethoxyphenyl derivatives with nitrofuran precursors. Key steps include:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of a hydrazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Coupling reactions : Amide bond formation between the oxadiazole intermediate and 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
  • Optimization : Critical parameters include temperature control (60–80°C for cyclization), pH adjustment during coupling (neutral to slightly basic), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm for dimethoxyphenyl and nitrofuran) and carbonyl groups (δ 165–170 ppm for the amide) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z calculated for C₁₉H₁₅N₃O₈S: 445.07) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in oxadiazole) .

Advanced: How do structural modifications (e.g., substituents on the oxadiazole or nitrofuran) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Nitrofuran moiety : Introduces redox-active properties, enabling interaction with microbial nitroreductases .
  • Trifluoromethyl analogs : Substitution at the benzamide position (e.g., replacing nitro with CF₃) increases metabolic stability but may reduce potency .

Advanced: What experimental designs are recommended for evaluating its enzyme inhibition potential?

  • Dose-response assays : Test against targets like α-glucosidase or lipoxygenase (LOX) using spectrophotometric methods (e.g., inhibition of p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Positive controls : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies in reported IC₅₀ values may arise from:

  • Assay variability : Differences in enzyme sources (e.g., microbial vs. mammalian LOX) or buffer conditions (pH, ionic strength) .
  • Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy groups) can drastically alter target affinity .
  • Solution stability : Nitrofuran derivatives may degrade under prolonged assay conditions; use fresh DMSO stocks and confirm stability via HPLC .

Advanced: What computational approaches predict toxicity or target interactions?

  • Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., MDMX or microbial nitroreductases) .
  • Toxicity prediction : Tools like GUSAR assess acute toxicity based on QSAR models, identifying risks like hepatotoxicity from nitro groups .
  • ADMET profiling : SwissADME predicts permeability (LogP ~2.5) and cytochrome P450 interactions .

Advanced: How to assess chemical stability and degradation pathways?

  • Forced degradation studies : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines) .
  • HPLC monitoring : Track degradation products (e.g., nitro group reduction to amine under acidic conditions) .
  • Kinetic modeling : Determine half-life (t₁/₂) in buffer solutions at 25–40°C .

Advanced: What strategies enhance solubility or bioavailability?

  • Prodrug design : Esterify the carboxamide group to improve intestinal absorption .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and sustained release .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.